molecular formula C9H19NO2 B15288415 3,3,4,5,5-pentadeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-ol

3,3,4,5,5-pentadeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-ol

Cat. No.: B15288415
M. Wt: 191.35 g/mol
InChI Key: CSGAUKGQUCHWDP-BIXFOSJQSA-N
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Description

3,3,4,5,5-pentadeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-ol is a deuterated derivative of a piperidine-based compound Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to enhance its stability and alter its chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,5,5-pentadeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Deuteration: Introduction of deuterium atoms into the precursor molecules. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.

    Cyclization: Formation of the piperidine ring structure through cyclization reactions. Common reagents include strong bases or acids to facilitate ring closure.

    Functionalization: Introduction of hydroxyl and other functional groups to the piperidine ring. This step often involves selective oxidation or reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized reactors and catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Purification steps, such as distillation and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3,4,5,5-pentadeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The deuterium atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like halides, amines, or thiols

Major Products

The major products formed from these reactions include deuterated ketones, alcohols, amines, and substituted piperidine derivatives.

Scientific Research Applications

3,3,4,5,5-pentadeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-ol has several scientific research applications:

    Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry for studying reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand the role of specific enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in enhancing the stability and bioavailability of pharmaceuticals.

    Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.

Mechanism of Action

The mechanism of action of 3,3,4,5,5-pentadeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-ol involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence hydrogen bonding and alter the compound’s reactivity. This can lead to changes in enzyme activity, receptor binding, and overall molecular stability.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A stable nitroxide radical used in organic synthesis and as a spin label in EPR spectroscopy.

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Another nitroxide radical with similar applications in oxidation reactions and as a radical scavenger.

Uniqueness

3,3,4,5,5-pentadeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-ol is unique due to its deuterium content, which imparts enhanced stability and altered chemical properties compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where isotopic labeling is essential.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

191.35 g/mol

IUPAC Name

3,3,4,5,5-pentadeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-ol

InChI

InChI=1S/C9H19NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h7,11-12H,5-6H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D,10+1

InChI Key

CSGAUKGQUCHWDP-BIXFOSJQSA-N

Isomeric SMILES

[2H]C1(C(C(C([15N](C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])([2H])O)[2H]

Canonical SMILES

CC1(CC(CC(N1O)(C)C)O)C

Origin of Product

United States

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